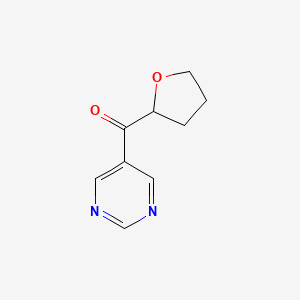
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a chloromethyl group and a hydroxyl group, as well as a pyrrolidinone ring with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring and introduce the chloromethyl and hydroxyl groups through selective substitution reactions. The pyrrolidinone ring can be synthesized separately and then coupled with the substituted pyrimidine ring under controlled conditions. Specific reagents and catalysts, such as nickel or copper catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloromethyl group with an amine can produce an amine derivative .
Scientific Research Applications
4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidinone derivatives, such as:
- 2-Chloromethyl-4-hydroxypyrimidine
- 1-Isopropylpyrrolidin-2-one
- 4-Hydroxypyrimidin-2-one
Uniqueness
What sets 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-isopropylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-7(2)16-6-8(3-12(16)18)9-4-11(17)15-10(5-13)14-9/h4,7-8H,3,5-6H2,1-2H3,(H,14,15,17) |
InChI Key |
ZQHOZMYKFWTAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)C2=CC(=O)NC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


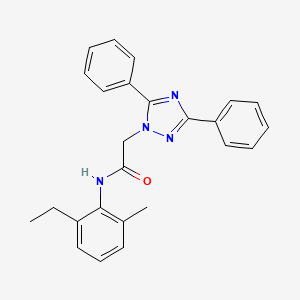
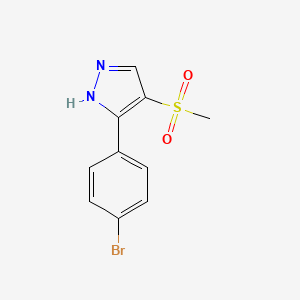
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
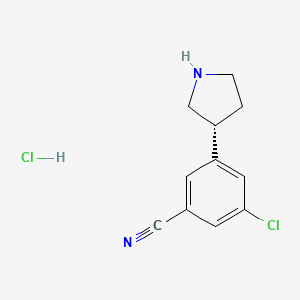


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
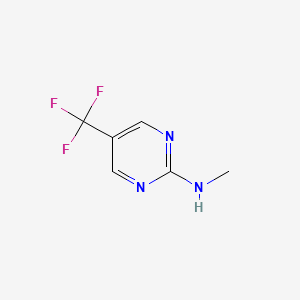

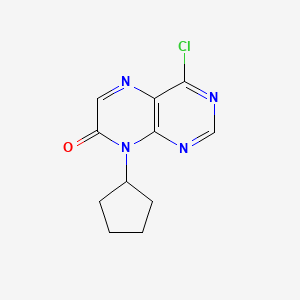
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

